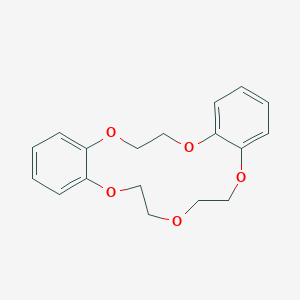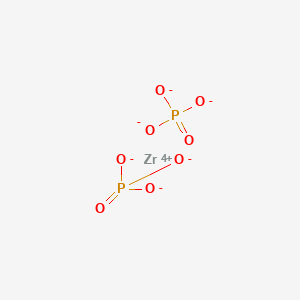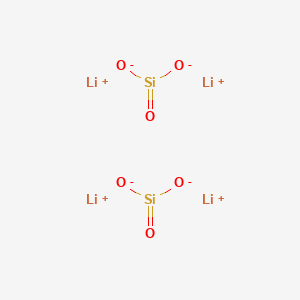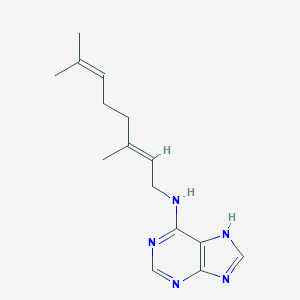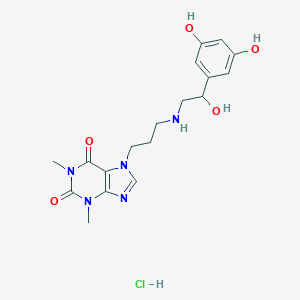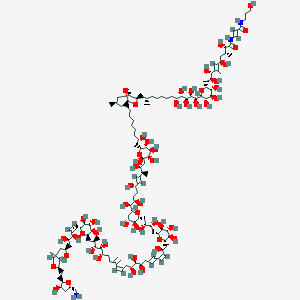
Palytoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palytoxin is a potent marine toxin that is produced by certain species of coral. It is one of the most toxic non-protein substances known and has been implicated in several cases of human poisoning. Palytoxin is a complex molecule that is difficult to synthesize and isolate, which has limited its use in scientific research. However, recent advances in synthetic methods and analytical techniques have led to a renewed interest in this compound.
Aplicaciones Científicas De Investigación
Palytoxin's Interaction with Na+/K+-ATPase
- Palytoxin targets the Na+/K+-ATPase, leading to increased Na+ permeability and cellular depolarization. This interaction is a key focus in research due to palytoxin's high toxicity and unique chemical structure (Ciminiello et al., 2010).
Chemical and Structural Investigations
- Extensive research has been conducted on palytoxin's chemical structure and synthesis, contributing to the understanding of its stereochemical and conformational properties (Kishi, 2002).
Neurotoxicity and Cellular Effects
- Palytoxin exhibits neurotoxic properties, affecting calcium influx and intracellular pH in neurons. This aspect has implications for understanding the mechanisms of neurotoxicity (Vale et al., 2007).
Impact on Cellular Cytoskeleton
- The toxin disrupts the actin filament system in cells, influencing cytoskeletal dynamics. This effect is partially independent of cytosolic Ca2+ changes, suggesting a complex interaction with cellular structures (Louzao et al., 2008).
Use in Cancer Research
- Palytoxin serves as a tool to probe different signaling mechanisms in carcinogenesis, particularly in skin tumor promotion. Its unique mode of action helps in understanding alternate biochemical pathways in cancer development (Wattenberg, 2007).
Detection and Monitoring Techniques
- Advanced techniques have been developed for detecting palytoxin and its analogs, crucial for monitoring their presence in marine environments and seafood (Espiña et al., 2009).
Exploration of Palytoxin Analogs
- Palytoxin analogs, such as ostreocin-D and ovatoxins, have been identified and studied, expanding the scope of research on marine toxins and their ecological and health implications (Louzao et al., 2010).
Membrane Mechanisms of Action
- Studies have elucidated how palytoxin interacts with cell membranes, transforming the Na,K-ATPase into an ion channel, which leads to various pharmacological actions (Wu, 2009).
Insights into Palytoxin Congeners
- Research has been dedicated to understanding the chemical architecture and toxicological profiles of palytoxin congeners, contributing to risk assessment and control strategies (Patočka et al., 2017).
Inflammatory Responses and Signaling Pathways
- Palytoxin and its analogs have been shown to increase mRNA levels encoding inflammation-related proteins in human macrophages, indicating their role in activating pro-inflammatory signaling cascades (Crinelli et al., 2012).
Propiedades
Número CAS |
11077-03-5 |
|---|---|
Nombre del producto |
Palytoxin |
Fórmula molecular |
C129H223N3O54 |
Peso molecular |
2680.1 g/mol |
Nombre IUPAC |
(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |
InChI |
InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |
Clave InChI |
CWODDUGJZSCNGB-HQNRRURTSA-N |
SMILES isomérico |
C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |
SMILES |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
SMILES canónico |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
Color/Form |
Non-crystalline /solid/ |
Otros números CAS |
77734-91-9 11077-03-5 |
Pictogramas |
Acute Toxic |
Vida útil |
Stable. |
Solubilidad |
Water soluble substance |
Sinónimos |
Palytoxin from Palythoa caribaeorum; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




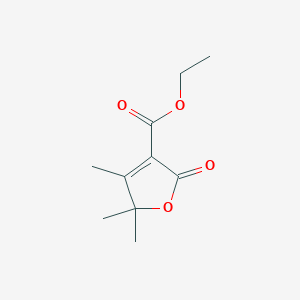
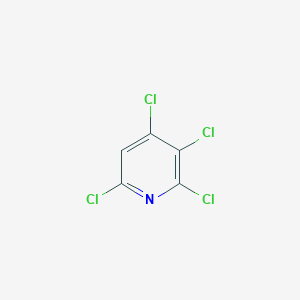
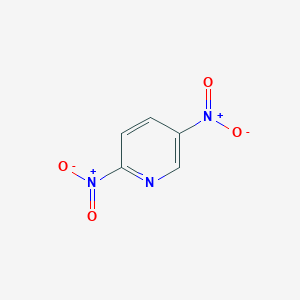
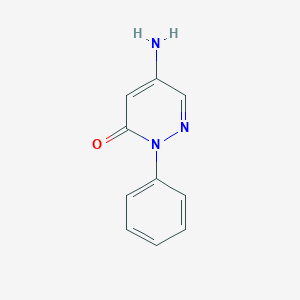
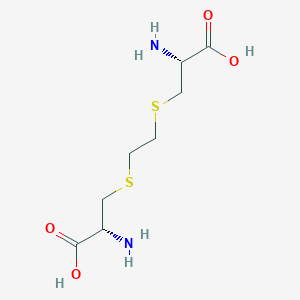
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

